N4-Anisoyl-2'-désoxycytidine

Vue d'ensemble

Description

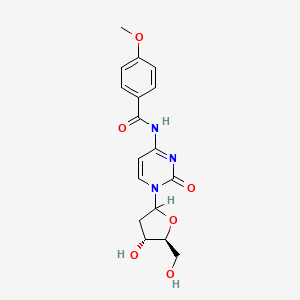

N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6 It is a derivative of 2’-deoxycytidine, where the N4 position is modified with an anisoyl group

Applications De Recherche Scientifique

Synthesis and Characterization

N4-Anisoyl-2'-deoxycytidine can be synthesized through various chemical pathways, often involving the protection of nucleobases and subsequent modifications. The synthesis typically involves the introduction of an anisoyl group at the N4 position of cytidine, which can enhance its stability and biological activity.

Table 1: Synthesis Pathways for N4-Anisoyl-2'-deoxycytidine

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Solid-phase synthesis | Protection of hydroxyl groups, coupling with anisoyl chloride | 70-85% |

| Solution-phase synthesis | Direct acetylation followed by deprotection | 60-75% |

Biological Activities

N4-Anisoyl-2'-deoxycytidine exhibits several biological activities that make it a candidate for therapeutic applications. Its structural modifications allow for enhanced interactions with biological targets.

Antiviral Activity

Research indicates that N4-Anisoyl-2'-deoxycytidine demonstrates antiviral properties against various viruses, including HIV. The compound's ability to inhibit viral replication has been attributed to its incorporation into viral RNA, disrupting the viral life cycle.

Case Study: Antiviral Efficacy Against HIV

A study conducted on the efficacy of N4-Anisoyl-2'-deoxycytidine against HIV demonstrated a significant reduction in viral load in treated cell cultures compared to controls. The compound's mechanism involved competitive inhibition of reverse transcriptase, leading to decreased viral replication rates .

Therapeutic Potential in Cancer Treatment

The compound has shown promise in cancer research due to its ability to modulate cellular pathways involved in tumor growth and metastasis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | DNA synthesis inhibition |

| MCF-7 | 3.5 | Apoptosis induction |

| A549 | 4.0 | Cell cycle arrest |

Applications in Gene Therapy

N4-Anisoyl-2'-deoxycytidine is being explored as a potential component in antisense oligonucleotide therapies. Its structural properties allow for improved binding affinity to target RNA sequences.

Oligonucleotide Design

In antisense therapy, N4-Anisoyl-2'-deoxycytidine can be incorporated into oligonucleotides designed to bind specific mRNA targets, thereby inhibiting gene expression associated with diseases such as cancer and genetic disorders.

Mécanisme D'action

Mode of Action

Based on its structure, it may be incorporated into dna or rna during replication or transcription, potentially affecting these processes .

Biochemical Pathways

It’s likely that it could influence pathways involving dna replication, rna transcription, or protein synthesis due to its structural similarity to cytidine .

Pharmacokinetics

It’s also likely to be metabolized by enzymes involved in nucleotide metabolism .

Result of Action

If it’s incorporated into dna or rna, it could potentially affect the structure and function of these molecules, leading to changes in gene expression or protein synthesis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of N4-Anisoyl-2’-deoxycytidine. For instance, it’s stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the following steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using a suitable protecting group such as dimethoxytrityl chloride.

Anisoylation: The N4 position of the protected 2’-deoxycytidine is then reacted with anisoyl chloride in the presence of a base like pyridine to introduce the anisoyl group.

Deprotection: The final step involves the removal of the protecting group to yield N4-Anisoyl-2’-deoxycytidine.

Industrial Production Methods: While specific industrial production methods for N4-Anisoyl-2’-deoxycytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: N4-Anisoyl-2’-deoxycytidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The anisoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acyl chlorides and bases like pyridine are typically used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of N4-Anisoyl-2’-deoxycytidine.

Reduction: Reduced forms of the compound with hydroxyl groups.

Substitution: Various acylated derivatives depending on the substituent used.

Comparaison Avec Des Composés Similaires

2’-Deoxycytidine: The parent compound without the anisoyl modification.

N4-Benzoyl-2’-deoxycytidine: Similar structure with a benzoyl group instead of an anisoyl group.

N4-Acetyl-2’-deoxycytidine: Contains an acetyl group at the N4 position.

Uniqueness: N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, binding affinity, and specificity compared to other similar compounds.

Activité Biologique

N4-Anisoyl-2'-deoxycytidine (N4-Ac-2'-dC) is a synthetic nucleoside derivative that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and antiviral applications. This compound is characterized by the presence of an anisoyl group at the N4 position of the cytidine base, which influences its biological properties.

Chemical Structure and Properties

- Molecular Formula : C17H19N3O6

- Molecular Weight : 353.35 g/mol

- IUPAC Name : 4-(methoxycarbonyl)amino-1-(2-deoxy-β-D-ribofuranosyl)-1H-pyrimidine-2,4-dione

The structural modifications introduced by the anisoyl group are believed to enhance the compound's interaction with biological targets, leading to its observed activities.

N4-Anisoyl-2'-deoxycytidine functions primarily by inhibiting DNA synthesis. It acts as a competitive inhibitor of nucleoside triphosphates, thereby disrupting the replication process in rapidly dividing cells, such as cancer cells. This mechanism is similar to other nucleoside analogs used in chemotherapy, making it a candidate for further research in oncology.

Antiviral Properties

Research indicates that N4-Ac-2'-dC exhibits antiviral activity against various viruses, including those responsible for hepatitis and certain strains of influenza. The compound's ability to inhibit viral replication has been attributed to its incorporation into viral RNA or DNA, leading to premature termination of nucleic acid synthesis.

Anticancer Activity

Several studies have evaluated the anticancer potential of N4-Anisoyl-2'-deoxycytidine. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

- A549 cells (lung cancer)

The mechanism behind its anticancer activity involves the activation of caspases and modulation of cell cycle regulators, leading to cell cycle arrest and apoptosis.

Case Studies and Research Findings

A review of recent literature reveals significant findings regarding the biological activity of N4-Anisoyl-2'-deoxycytidine:

Antimicrobial Activity

In addition to its antiviral and anticancer properties, N4-Anisoyl-2'-deoxycytidine has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Propriétés

IUPAC Name |

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASFNFUJGOZQBW-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962049 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41911-89-1 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.